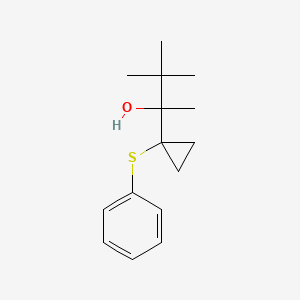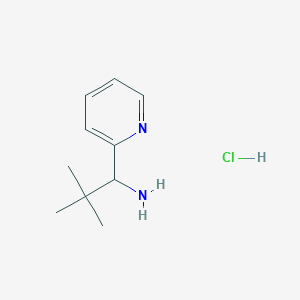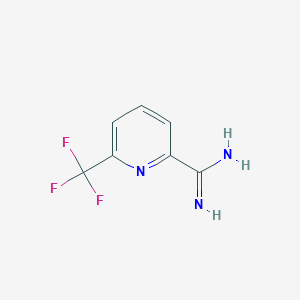
1-(2,6-Dibromopyridin-3-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dibromopyridin-3-yl)thiourea is a chemical compound with the molecular formula C6H5Br2N3S and a molecular weight of 311.0 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a thiourea group at position 3. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2,6-Dibromopyridin-3-yl)thiourea typically involves the reaction of 3-amino-2,6-dibromopyridine with ammonium thiocyanate in the presence of a suitable solvent such as acetone . The reaction is usually carried out under reflux conditions, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2,6-Dibromopyridin-3-yl)thiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea group can undergo oxidation to form corresponding sulfonyl derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include caesium carbonate, copper(I) iodide, and DL-proline . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,6-Dibromopyridin-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dibromopyridin-3-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
1-(2,6-Dibromopyridin-3-yl)thiourea can be compared with other thiourea derivatives and brominated pyridines. Similar compounds include:
- 1-(2,6-Dichloropyridin-3-yl)thiourea
- 1-(2,6-Difluoropyridin-3-yl)thiourea
- 1-(2,6-Diiodopyridin-3-yl)thiourea
The uniqueness of this compound lies in its specific substitution pattern and the presence of bromine atoms, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H5Br2N3S |
|---|---|
Peso molecular |
311.00 g/mol |
Nombre IUPAC |
(2,6-dibromopyridin-3-yl)thiourea |
InChI |
InChI=1S/C6H5Br2N3S/c7-4-2-1-3(5(8)11-4)10-6(9)12/h1-2H,(H3,9,10,12) |
Clave InChI |
JYUVZMXPLAAKLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1NC(=S)N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


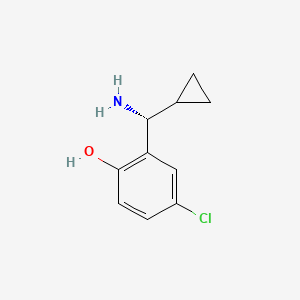
![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
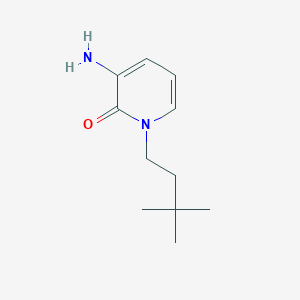
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
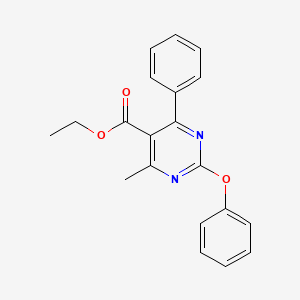

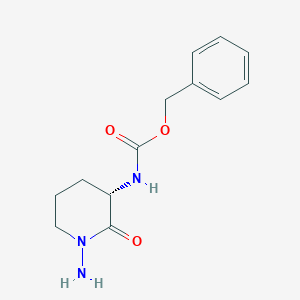
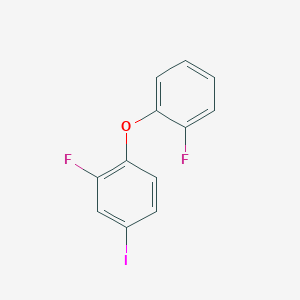
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
